Trimethyl ammonium bromide

Molecular ferroelectrics Solid-state phase transition Organic electronics

Specify trimethylammonium bromide (CAS 2840-24-6) for applications requiring precision ferroelectric switching, hydrogen-bonded crystal engineering, or derivative synthesis. The N–H proton enables polar ordering and a paraelectric–ferroelectric transition at ~286 K, absent in fully methylated TMAB. With an oral LD50 of 1000 mg/kg, it offers a safer handling profile than tetramethylammonium (i.p. LD50 24.6 mg/kg) or long-chain alkyltrimethylammonium bromides. Do not substitute.

Molecular Formula C3H10BrN
Molecular Weight 140.02 g/mol
Cat. No. B8487314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl ammonium bromide
Molecular FormulaC3H10BrN
Molecular Weight140.02 g/mol
Structural Identifiers
SMILESC[NH+](C)C.[Br-]
InChIInChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H
InChIKeyAISMNBXOJRHCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylammonium Bromide: Technical Specifications and Procurement Considerations for CAS 2840-24-6


Trimethylammonium bromide (CAS 2840-24-6, molecular formula C₃H₁₀BrN, molecular weight 140.02 g/mol) is a quaternary ammonium salt with the ionic composition (CH₃)₃NH⁺·Br⁻, crystallizing in the monoclinic space group P2₁/m at 100 K with unit cell parameters a = 5.349 Å, b = 8.023 Å, c = 6.790 Å, and β = 105.70° [1]. Unlike fully methylated tetramethylammonium bromide (TMAB, CAS 64-20-0) or long-chain alkyltrimethylammonium bromide surfactants (e.g., CTAB, DTAB), this compound retains a protonated N–H hydrogen-bond donor site, which fundamentally alters its crystal packing, phase behavior, and functional capabilities relative to in-class comparators [2]. The compound exhibits a first-order paraelectric–ferroelectric phase transition at approximately 286 K (13°C) with a remnant polarization of ~0.4 μC cm⁻² at 230 K, establishing it as a molecular ferroelectric candidate for solid-state device applications [3].

Why Generic Substitution of Trimethylammonium Bromide Fails: Critical Differentiation from Tetramethylammonium Bromide and Alkyltrimethylammonium Bromide Surfactants


Direct substitution of trimethylammonium bromide with tetramethylammonium bromide (TMAB, CAS 64-20-0) or long-chain alkyltrimethylammonium bromides (e.g., CTAB, DTAB) is scientifically invalid due to fundamentally distinct molecular architectures and functional properties. The presence of a single N–H proton in (CH₃)₃NH⁺·Br⁻ enables hydrogen-bond-directed crystal packing and the ferroelectric phase transition at ~286 K, a property entirely absent in the fully methylated TMAB [1]. Conversely, alkyltrimethylammonium bromides (C₁₀–C₁₈) exhibit surfactant behavior with critical micelle concentrations (CMC) and membrane-disrupting activity that are irrelevant to the non-amphiphilic trimethylammonium bromide core structure [2]. Toxicologically, trimethylammonium bromide has an oral LD50 of 1000 mg/kg in rats, whereas longer-chain analogs (e.g., dodecyltrimethylammonium bromide) exhibit markedly higher acute toxicity with LD50 values in the range of 200–1000 mg/kg, and intravenous LD50 values for C₁₂ analogs reach as low as 5.2–6.8 mg/kg [3]. These differences mandate compound-specific procurement for applications requiring precise ferroelectric switching, defined crystallinity, or controlled toxicity profiles .

Trimethylammonium Bromide: Quantitative Performance Differentiation Versus In-Class Analogs


Ferroelectric Phase Transition: Direct Comparison of Trimethylammonium Bromide Versus Tetramethylammonium Bromide

Trimethylammonium bromide undergoes a first-order paraelectric–ferroelectric phase transition at a Curie temperature (Tc) of approximately 286 K (13°C) with remnant polarization (Pr) values of 0.4 μC cm⁻² at 230 K and 0.25 μC cm⁻² at 243 K [1]. In direct contrast, tetramethylammonium bromide (TMAB, CAS 64-20-0), which lacks the N–H hydrogen-bond donor, exhibits no ferroelectric phase transition at any temperature; TMAB decomposes upon heating above ~230°C with no measurable remnant polarization . The structural origin of this differentiation lies in the hydrogen-bonded ionic framework of trimethylammonium bromide, which enables reversible ordering of the polar (CH₃)₃NH⁺ cations, whereas the fully methylated TMAB cation cannot participate in directional hydrogen bonding.

Molecular ferroelectrics Solid-state phase transition Organic electronics

Selective Anticancer Activity: Trimethylammonium Bromide-Derivative DMGM-14 Versus DMPM-11 and Normal Fibroblasts

In a comparative evaluation of quaternary ammonium surfactant-loaded liposomes, the trimethylammonium bromide derivative 2-pentadecanoyloxymethyl)trimethylammonium bromide (DMGM-14) exhibited an IC50 of 5.2 μM against B16-F10 melanoma cells, representing a 2.1-fold higher potency compared to the structural analog 2-dodecanoyloxypropyl)trimethylammonium bromide (DMPM-11), which had an IC50 of 10.9 μM against the same cell line [1]. Critically, DMGM-14 demonstrated a selectivity index (ratio of IC50 in normal fibroblasts to IC50 in cancer cells) of 9.1, whereas DMPM-11 exhibited a lower selectivity index of 4.8, indicating that DMGM-14 is approximately 1.9-fold more selective for cancer cells over normal tissue [1]. Both compounds are structurally derived from the trimethylammonium bromide cationic head group; this head group confers the electrostatic interaction with negatively charged cancer cell membranes.

Anticancer drug delivery Quaternary ammonium surfactants Liposomal formulations

Crystal Structure Differentiation: Trimethylammonium Bromide at 100 K Versus Tetramethylammonium Bromide

Trimethylammonium bromide crystallizes at 100 K in the monoclinic space group P2₁/m with unit cell parameters a = 5.349 Å, b = 8.023 Å, c = 6.790 Å, β = 105.70°, and a calculated density of 1.658 Mg m⁻³ [1]. The crystal packing is dominated by N–H···Br hydrogen bonds that orient the (CH₃)₃NH⁺ cations. In contrast, tetramethylammonium bromide (TMAB) crystallizes in a higher-symmetry tetragonal space group (P4/nmm) at ambient temperature with unit cell parameters a = 7.76 Å, c = 5.53 Å, and a density of 1.56 Mg m⁻³ . The presence of the N–H hydrogen-bond donor in trimethylammonium bromide reduces the crystal symmetry (monoclinic vs. tetragonal) and increases the packing density by approximately 6.3% relative to TMAB (1.658 vs. 1.56 Mg m⁻³).

Crystallography Hydrogen bonding Ionic crystal engineering

Acute Toxicity Profile: Trimethylammonium Bromide Versus Alkyltrimethylammonium Bromide Surfactants (C₁₂–C₁₆)

Trimethylammonium bromide exhibits an oral LD50 of 1000 mg/kg in rats [1]. In contrast, dodecyltrimethylammonium bromide (C₁₂TAB) has an oral LD50 in the range of 200–1000 mg/kg, and intravenous LD50 values for C₁₂TAB are 6.8 mg/kg (rat) and 5.2 mg/kg (mouse) [2]. Cetyltrimethylammonium bromide (CTAB, C₁₆TAB) has an oral LD50 of 410 mg/kg in rats [3]. A systematic study of alkyltrimethylammonium bromides (C₁₀–C₂₀) demonstrated that acute toxicity increases with alkyl chain length up to C₁₆, after which it plateaus or decreases [4]. Trimethylammonium bromide, lacking a long alkyl chain, sits at the low-toxicity end of this homologous series.

Toxicology Safety assessment Procurement compliance

GHS Classification Differentiation: Trimethylammonium Bromide (H302) Versus Tetramethylammonium Bromide (H300+H310+H315)

Trimethylammonium bromide (CAS 2840-24-6) carries GHS hazard statement H302 ('Harmful if swallowed'), as per TCI Deutschland GmbH classification . In contrast, tetramethylammonium bromide (TMAB, CAS 64-20-0) carries the more severe GHS classification including H301 ('Toxic if swallowed'), H311 ('Toxic in contact with skin'), and H315 ('Causes skin irritation'), with the GHS06 'Skull and Crossbones' pictogram and 'Danger' signal word [1]. The regulatory classification difference stems from the distinct toxicological profiles: TMAB has an intraperitoneal LD50 of 24.6 mg/kg in rats, whereas trimethylammonium bromide has an oral LD50 of 1000 mg/kg [2].

Regulatory compliance Safety data Laboratory handling

Trimethylammonium Bromide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Molecular Ferroelectric Device Fabrication Requiring Room-Temperature-Adjacent Phase Transition

Trimethylammonium bromide is uniquely suited for fabricating molecular ferroelectric devices operating near room temperature, with a Curie temperature (Tc) of approximately 286 K (13°C) [1]. This Tc value is strategically positioned just below typical ambient laboratory and operating conditions, enabling temperature-controlled ferroelectric switching with remnant polarization values of 0.4 μC cm⁻² at 230 K and 0.25 μC cm⁻² at 243 K [1]. Tetramethylammonium bromide, lacking the N–H hydrogen-bond donor, exhibits no ferroelectric behavior and is therefore wholly unsuitable for this application. Researchers and procurement specialists in organic electronics, flexible sensors, and non-volatile memory device development should specify trimethylammonium bromide (CAS 2840-24-6) rather than TMAB (CAS 64-20-0).

Synthesis of Quaternary Ammonium-Based Anticancer Drug Delivery Systems with Demonstrated Selectivity

Trimethylammonium bromide serves as the parent compound for synthesizing derivatives such as DMGM-14 (2-pentadecanoyloxymethyl)trimethylammonium bromide, which exhibits an IC50 of 5.2 μM against B16-F10 melanoma cells and a 9.1-fold selectivity index favoring cancer cells over normal fibroblasts [1]. The trimethylammonium head group provides the cationic charge necessary for electrostatic interaction with negatively charged cancer cell membranes, while the ester-linked alkyl chain confers membrane-disrupting activity. In contrast, DMPM-11 (a structural analog) shows both lower potency (IC50 = 10.9 μM) and lower selectivity (4.8-fold) [1]. This application scenario is validated specifically for trimethylammonium bromide-based derivatives; substitution with alternative quaternary ammonium salts would yield compounds with unverified selectivity profiles.

Hydrogen-Bonded Ionic Co-Crystal Engineering and Crystallography Studies

The crystal structure of trimethylammonium bromide at 100 K, determined to monoclinic space group P2₁/m with unit cell parameters a = 5.349 Å, b = 8.023 Å, c = 6.790 Å, β = 105.70°, and density 1.658 Mg m⁻³, is uniquely characterized by N–H···Br hydrogen bonds that direct the cation ordering [1]. This hydrogen-bonded framework is absent in fully methylated analogs such as tetramethylammonium bromide, which crystallizes in the higher-symmetry tetragonal space group P4/nmm with lower density (1.56 Mg m⁻³) [2]. Researchers designing hydrogen-bonded ionic co-crystals or studying ferroelectric order–disorder transitions require trimethylammonium bromide specifically; TMAB cannot serve as a structural or functional substitute.

Applications Requiring Lower Mammalian Toxicity and Simplified Regulatory Compliance Versus TMAB

For laboratory or industrial processes where mammalian toxicity is a procurement criterion, trimethylammonium bromide (oral LD50 = 1000 mg/kg in rats; GHS H302 'Harmful if swallowed') offers a quantifiably safer handling profile compared to tetramethylammonium bromide (intraperitoneal LD50 = 24.6 mg/kg in rats; GHS H301+H311+H315 with 'Danger' signal word) [1][2]. Trimethylammonium bromide also exhibits at least 2.4-fold lower acute oral toxicity than cetyltrimethylammonium bromide (CTAB, LD50 = 410 mg/kg) [3]. This differential toxicity profile reduces PPE requirements, shipping restrictions, and regulatory compliance burdens, making trimethylammonium bromide the preferred procurement choice for applications where safety margins and ease of handling are material decision factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl ammonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.